(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide
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Overview
Description
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide is a chiral compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. One common method includes the use of N-methylpiperazine as a starting material, which undergoes methylation and subsequent carboxamidation to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize advanced techniques such as microreactors and automated synthesis systems to optimize reaction conditions and scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often require catalysts or activating agents.
Major Products Formed
Scientific Research Applications
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism of action of (3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-Atorvastatin Sodium Salt: A statin used to lower cholesterol levels.
(3R,5S)-5-Hydroxymethyl-3-pyrrolidinol HCl: A compound with potential pharmaceutical applications.
Uniqueness
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
(3S,5R)-N,N,3,5-tetramethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-7-5-12(6-8(2)10-7)9(13)11(3)4/h7-8,10H,5-6H2,1-4H3/t7-,8+ |
InChI Key |
NZRMACIHVBXWMB-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)N(C)C |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)N(C)C |
Origin of Product |
United States |
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